5-chloro-1,3-difluoro-2-nitrobenzene CAS 136272-31-6 properties
5-chloro-1,3-difluoro-2-nitrobenzene CAS 136272-31-6 properties
An In-depth Technical Guide to 5-chloro-1,3-difluoro-2-nitrobenzene (CAS 136272-31-6)
This guide provides a comprehensive technical overview of 5-chloro-1,3-difluoro-2-nitrobenzene, a highly functionalized aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, reactivity, and strategic applications, grounding theoretical principles in practical, field-proven insights.
Core Compound Identity and Physicochemical Profile
5-chloro-1,3-difluoro-2-nitrobenzene is a synthetically valuable building block, distinguished by a unique substitution pattern that dictates its reactivity. The benzene ring is activated by a strongly electron-withdrawing nitro group and substituted with three halogen atoms, making it a versatile precursor for complex molecule synthesis.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136272-31-6 | |
| Chemical Name | 5-chloro-1,3-difluoro-2-nitrobenzene | |
| Synonym(s) | 4-Chloro-2,6-difluoronitrobenzene | N/A |
| Molecular Formula | C₆H₂ClF₂NO₂ | |
| Molecular Weight | 193.54 g/mol | |
| Appearance | Data not available in published literature | N/A |
| Melting Point | Data not available in published literature | N/A |
| Boiling Point | Data not available in published literature | N/A |
| Density | Data not available in published literature | N/A |
Predicted Spectroscopic Signature
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¹H NMR: The spectrum is expected to show a single multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two coupled protons (H-4 and H-6). The signal would likely appear as a triplet of triplets due to coupling with the two adjacent fluorine atoms.
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¹⁹F NMR: Two distinct signals are expected, as the fluorine atoms at C-1 and C-3 are chemically non-equivalent. Each signal would appear as a multiplet due to fluorine-fluorine and fluorine-proton coupling.
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¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbons bearing fluorine atoms will exhibit large C-F coupling constants.
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Mass Spectrometry (EI): The molecular ion (M⁺) peak is predicted at m/z 193, with a characteristic M+2 peak at m/z 195 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would involve the loss of NO₂ (46 Da) and subsequent loss of CO or halogens.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:
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N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
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C-F stretching: Strong bands in the 1100-1300 cm⁻¹ region.
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C-Cl stretching: A band in the 700-850 cm⁻¹ region.
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Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹.
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Synthesis Pathway and Mechanistic Rationale
The most logical and industrially scalable synthesis of 5-chloro-1,3-difluoro-2-nitrobenzene involves the electrophilic nitration of a commercially available precursor, 1-chloro-3,5-difluorobenzene.
Protocol: Electrophilic Nitration
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Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 eq.).
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Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Causality: This exothermic reaction requires strict temperature control to prevent over-nitration and side-product formation.
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Nitrating Mixture Formation: Add fuming nitric acid (HNO₃, >90%, 1.1 eq.) dropwise to the cold sulfuric acid while maintaining the internal temperature below 10 °C. The in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) is the critical step.
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Substrate Addition: Once the nitrating mixture is prepared, add 1-chloro-3,5-difluorobenzene (1.0 eq.) dropwise, again ensuring the temperature does not exceed 10 °C.
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Reaction: Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Trustworthiness: This step safely quenches the reaction and precipitates the organic product, which is poorly soluble in water.
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Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove residual acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by column chromatography or recrystallization to obtain 5-chloro-1,3-difluoro-2-nitrobenzene.
Reactivity and Synthetic Utility
The compound's utility stems from two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring highly electron-deficient. This makes it exceptionally susceptible to nucleophilic attack.
Mechanistic Insight: The nitro group is positioned ortho to both fluorine atoms (C-1 and C-3) but meta to the chlorine atom (C-5). In SNAr reactions, activation is most effective when the withdrawing group is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex.[1] Therefore, the fluorine atoms are significantly more activated and will be preferentially displaced by nucleophiles over the chlorine atom.
Protocol: Representative SNAr with an Amine
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Setup: In a round-bottom flask, dissolve 5-chloro-1,3-difluoro-2-nitrobenzene (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
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Reagents: Add a primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate or DIPEA (1.5 eq.).
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Reaction: Heat the mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within a few hours.
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Workup: Cool the reaction, dilute with water, and extract the product with ethyl acetate.
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Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the corresponding 5-chloro-3-fluoro-2-nitroaniline derivative.
Reduction of the Nitro Group
Conversion of the nitro group to an amine is a cornerstone transformation, unlocking access to a vast array of subsequent chemistries (e.g., amide bond formation, diazotization). Selective reduction without cleaving the C-Cl or C-F bonds is critical.
Methodology Choice: While various methods exist (e.g., Fe/HCl, SnCl₂), catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a highly efficient and selective route for reducing halogenated nitroarenes.[2][3] The conditions can be tuned to minimize hydrodehalogenation, which is a common side reaction.[4]
Protocol: Selective Nitro Group Reduction
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Setup: To a flask containing 5-chloro-1,3-difluoro-2-nitrobenzene (1.0 eq.) in ethanol or methanol, add 10% Pd/C catalyst (1-5 mol%).
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Hydrogen Source: Warm the suspension to 40-50 °C. Add hydrazine monohydrate (3.0-5.0 eq.) dropwise via an addition funnel. An exotherm and gas evolution (N₂) will be observed. Self-Validation: The rate of gas evolution serves as an internal indicator of reaction progress.
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Reaction: Stir at 50-60 °C until TLC analysis indicates complete consumption of the starting material.
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Catalyst Removal: Cool the mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by extraction and subsequent crystallization or chromatography to yield 4-chloro-2,6-difluoroaniline.
Applications in Drug Discovery and Development
The strategic value of 5-chloro-1,3-difluoro-2-nitrobenzene lies in its role as a precursor to 4-chloro-2,6-difluoroaniline. This aniline is a key building block for numerous pharmacologically active scaffolds. The presence of the ortho-fluorine atoms can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability of the final drug candidate.
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 136272-31-6. However, based on closely related halogenated nitroaromatic compounds, it should be handled as a hazardous substance.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | P301+P312, P330 |
| Acute Toxicity, Dermal | Category 4 | P302+P352, P312 |
| Acute Toxicity, Inhalation | Category 4 | P304+P340, P312 |
| Skin Irritation | Category 2 | P332+P313 |
| Eye Irritation | Category 2A | P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271 |
Handling Recommendations:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
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Prevent contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-chloro-1,3-difluoro-2-nitrobenzene is a potent and versatile chemical intermediate. While detailed public data on its physical properties is scarce, its reactivity can be reliably predicted from fundamental chemical principles. Its true value is realized through the strategic application of nucleophilic aromatic substitution and nitro group reduction, which transforms it into highly sought-after aniline building blocks for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
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ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]
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Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Available from: [Link]
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Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1881. Available from: [Link]
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Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir Chemical Journal, 25(1), 49-61. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Bar-Ilan, A., & Pikl, J. (1964). Process for the reduction of halo nitro aromatic compounds. U.S. Patent 3,145,231.
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Miller, J., & Williams, V. A. (1953). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society, 1475-1481. Available from: [Link]
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ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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